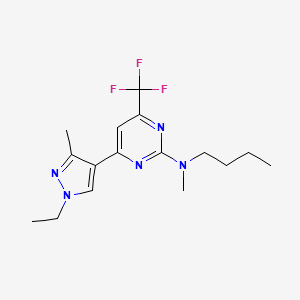![molecular formula C16H17N5O3S B14927889 Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B14927889.png)
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-diamino-1,2,4-triazole with substituted butanediones or butenones to form the triazolopyrimidine core . This intermediate is then further functionalized through various chemical reactions to introduce the thiophene ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-mediated synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazolopyrimidines and their derivatives, such as:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C16H17N5O3S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
methyl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H17N5O3S/c1-4-5-10-7-11(15(23)24-3)14(25-10)20-13(22)12-6-9(2)19-16-17-8-18-21(12)16/h6-8H,4-5H2,1-3H3,(H,20,22) |
Clave InChI |
AHWPYKDFWMOQNK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=NC=NN23)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B14927814.png)
![3-[(2-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide](/img/structure/B14927819.png)
![benzyl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14927823.png)
![4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B14927826.png)
![N-(2-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927829.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927831.png)
![[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14927832.png)
![2-{[(6-Bromo-2-naphthyl)oxy]methyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14927844.png)
![N-(2-acetylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927846.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B14927858.png)
![2,4-dibromo-6-[(E)-(2-{5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol](/img/structure/B14927864.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14927874.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14927885.png)
